1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone
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Overview
Description
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is a complex organic compound that features a combination of imidazole, pyridazine, piperazine, and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone typically involves multiple steps:
Formation of the imidazole-pyridazine intermediate: This step involves the reaction of 1H-imidazole with a pyridazine derivative under conditions that promote nucleophilic substitution.
Piperazine coupling: The intermediate is then reacted with piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the piperazine-linked intermediate.
Chlorophenoxyethanone attachment: Finally, the piperazine-linked intermediate is reacted with 2-chlorophenoxyethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The imidazole and piperazine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at specific sites, such as the imidazole ring, using reducing agents like sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole and piperazine rings.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted derivatives of the chlorophenoxy group.
Scientific Research Applications
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorophenoxy group, in particular, may influence its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c20-15-3-1-2-4-16(15)28-13-19(27)25-11-9-24(10-12-25)17-5-6-18(23-22-17)26-8-7-21-14-26/h1-8,14H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBYXTVMIHGFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)COC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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